3-Amino-5-methylhexanoic acid
Overview
Description
3-Amino-5-methylhexanoic acid, also known as β-homoleucine, is a β-amino acid. Unlike the more common α-amino acids that make up most polypeptides in cells, β-amino acids like this compound are found less frequently in nature. This compound can exist as two enantiomers: D-β-homoleucine and L-β-homoleucine, with the L-isomer being more common .
Mechanism of Action
Target of Action
3-Amino-5-methylhexanoic acid, also known as β-Homoleucine , is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . Its primary target is likely to be the GABA receptors in the nervous system .
Mode of Action
The compound interacts with its targets by mimicking the structure of GABA, which allows it to bind to GABA receptors . This binding can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the nervous system .
Biochemical Pathways
Given its structural similarity to gaba, it may influence the gabaergic system, which plays a crucial role in the regulation of neuronal excitability .
Pharmacokinetics
It’s worth noting that the compound’s pKa is predicted to be 3.81 , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound are likely to be related to its influence on the GABAergic system . By interacting with GABA receptors, it could potentially alter neuronal signaling, which may have various downstream effects depending on the specific context within the nervous system .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH could impact the compound’s ionization state, potentially affecting its absorption and distribution . Additionally, the presence of other substances that interact with GABA receptors could potentially influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
3-Amino-5-methylhexanoic acid plays a significant role in biochemical reactions due to its stability and resistance to proteases and peptidases. This compound interacts with various enzymes and proteins, forming well-ordered secondary structures such as helices, turns, and sheets. The stability of this compound to metabolism and slow microbial degradation makes it a valuable component in biochemical studies .
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its stability allows it to persist in cellular environments, affecting the function of cells by modulating signaling pathways and gene expression. This compound’s impact on cellular metabolism includes altering metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The unique structure of this compound allows it to interact with specific proteins and enzymes, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and resistance to degradation. Studies have shown that this compound remains stable under various conditions, exhibiting long-term effects on cellular function. Its slow degradation rate ensures that its biochemical properties are retained over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated threshold effects, where the compound’s impact on cellular processes changes significantly with varying dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its presence can influence metabolic flux and alter metabolite levels, contributing to its role in cellular metabolism. The compound’s stability and resistance to degradation make it a crucial component in studying metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites within the cell. The transport mechanisms play a vital role in determining the compound’s cellular effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylhexanoic acid can be achieved through several methods:
Resolution of Racemic Mixtures: One common method involves the resolution of racemic mixtures of this compound using diastereomeric salt formation.
Synthesis via Intermediates: Another approach involves the synthesis via intermediates such as 3-isobutyl glutaric anhydride.
Reductive Amination: This method involves the reductive amination of mucohalic acid and its derivatives.
Industrial Production Methods: Industrial production often focuses on optimizing yield and minimizing environmental impact. For example, the use of recoverable reagents and avoiding expensive or pollutant solvents are key considerations .
Chemical Reactions Analysis
3-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Amino-5-methylhexanoic acid has several applications in scientific research:
Comparison with Similar Compounds
- Leucine
- Pregabalin
- Other β-amino acids like β-alanine and β-phenylalanine
Properties
IUPAC Name |
3-amino-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMSIKVLAPCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369992 | |
Record name | 3-Amino-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3653-34-7 | |
Record name | 3-Amino-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-beta -Homoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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